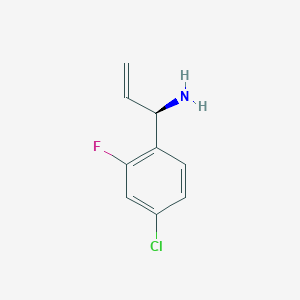
1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a hydroxyethylidene group. It is primarily used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione, known for its use in the production of pharmaceuticals.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Another piperidine derivative with similar structural features, used in the synthesis of bioactive molecules.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethylidene group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
4-acetyl-1-benzyl-5-hydroxy-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C14H15NO3/c1-10(16)14-12(17)8-15(9-13(14)18)7-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3 |
Clé InChI |
XOIZGGWQXHDLCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(CN(CC1=O)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


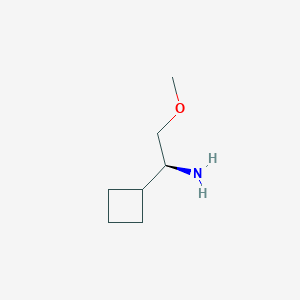
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

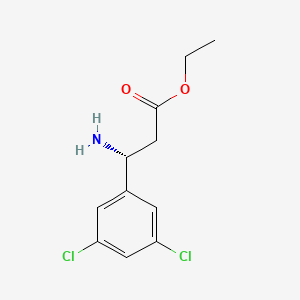
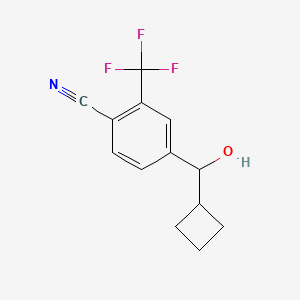

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
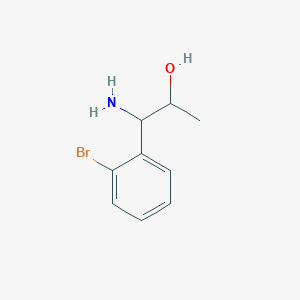

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)


